Product packaging for Acetanilide(Cat. No.:CAS No. 55576-55-1)

Acetanilide

Cat. No.: B10753710
CAS No.: 55576-55-1
M. Wt: 135.16 g/mol
InChI Key: FZERHIULMFGESH-UHFFFAOYSA-N
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Description

Acetanilide is a white, crystalline solid with the chemical formula C8H9NO, historically known for its analgesic and antipyretic properties. While its therapeutic use has been superseded due to the formation of a toxic metabolite (aniline), it holds significant and enduring value in scientific research. Primarily, it serves as a fundamental precursor and key intermediate in organic synthesis, particularly in the production of sulfa drugs, dyes, and rubber accelerators. Its mechanism of action, when studied in a historical or pharmacological context, involves the inhibition of the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins, which are mediators of pain and fever. In modern laboratories, this compound is frequently employed as a model compound for teaching and mastering critical techniques such as recrystallization (demonstrating purification from hot water) and chromatography. Its well-defined melting point (114-116°C) makes it an excellent standard for calibrating melting point apparatuses. Researchers also utilize this compound to study metabolic pathways, specifically N-hydroxylation and subsequent toxicity, providing a classic case study in drug metabolism and the development of safer pharmaceuticals like acetaminophen. This reagent is intended solely for use in controlled laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B10753710 Acetanilide CAS No. 55576-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylacetamide
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InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
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InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC=C1
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Molecular Formula

C8H9NO
Record name ACETANILIDE
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Related CAS

137020-73-6
Record name Poly(N-acetylaniline)
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DSSTOX Substance ID

DTXSID2022543
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Molecular Weight

135.16 g/mol
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Physical Description

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid
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Boiling Point

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG
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Flash Point

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP)
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C
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Density

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C
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Vapor Density

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65
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Vapor Pressure

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C
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Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material.

CAS No.

103-84-4, 55576-55-1
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Melting Point

237.7 °F (NTP, 1992), 114.3 °C
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Advanced Synthetic Methodologies of Acetanilide and Its Derivatives

Classical and Contemporary Synthesis Approaches

The synthesis of acetanilide (B955) has traditionally been achieved through well-established chemical reactions. However, ongoing research continues to refine these methods for improved efficiency and safety.

Nucleophilic Acyl Substitution Reactions

The primary method for synthesizing this compound is through the nucleophilic acyl substitution reaction between aniline (B41778) and an acetylating agent. In this reaction, the nitrogen atom of aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. wpmucdn.compearson.com

The most common acetylating agent used is acetic anhydride (B1165640). wpmucdn.comdoubtnut.com The reaction mechanism involves the nucleophilic attack by the aniline nitrogen on one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. pearson.comyoutube.com This intermediate then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide, this compound. wpmucdn.comdoubtnut.com

Another classical acetylating agent is acetyl chloride. ias.ac.in The reaction with acetyl chloride proceeds via a similar nucleophilic acyl substitution mechanism, often carried out in an alkaline medium in what is known as the Schotten-Baumann reaction. ijirset.com However, acetyl chloride is corrosive and readily hydrolyzes, making it more challenging to handle in a laboratory setting. ias.ac.in

Catalyzed Acetylation Methods

To enhance the rate and efficiency of this compound synthesis, various catalysts have been employed. These catalysts function by increasing the electrophilicity of the carbonyl carbon in the acetylating agent, thereby facilitating the nucleophilic attack by aniline.

In reactions utilizing glacial acetic acid as the acetylating agent, which are inherently slow, catalysts are particularly beneficial. ijtsrd.com Lewis acids such as zinc acetate (B1210297) and magnesium sulfate (B86663) heptahydrate have been shown to effectively catalyze the acetylation of aniline with glacial acetic acid. ijtsrd.com For instance, a magnesium sulphate heptahydrate-glacial acetic acid system provides a mild, inexpensive, and benign catalytic route for this compound synthesis. ijtsrd.com

Other catalysts that have been explored include:

Zinc dust: This is often used to prevent the oxidation of aniline during the reaction, particularly when heating is involved. ijirset.combyjus.com

p-Toluene sulfonic acid: This has been used as a catalyst in conjunction with a reducing agent like stannous chloride to improve the reaction when using acetic acid as the acetylating agent. ccspublishing.org.cn

Sodium amide and ammonium (B1175870) chloride: These have been used to increase the reaction rate, with sodium amide also acting as a dehydrating agent. google.com

Plant-based extracts: Extracts from rice straw ash and the seed husk of Vigna mungo (black gram) ash have been reported as effective, eco-friendly catalysts for the acetylation of aniline at room temperature. ttwrdcs.ac.in

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of this compound. This has led to the development of more sustainable and efficient methods.

Eco-Friendly Reagents and Solvent Systems

A key focus of green chemistry is the use of less hazardous and more environmentally benign reagents and solvents. ijirset.com

Eco-Friendly Reagents:

Acetic acid: Replacing acetic anhydride with glacial acetic acid is a significant green improvement. ijtsrd.com Acetic acid is less hazardous, and the reaction produces only water as a byproduct, leading to 100% atom economy. ijtsrd.com

Plant-based catalysts: As mentioned earlier, extracts from waste plant materials like rice straw and black gram husks serve as renewable and biodegradable catalysts. ttwrdcs.ac.in

Eco-Friendly Solvent Systems:

Water: Performing the acetylation of aniline in water is a notable green procedure. It avoids the use of volatile and often toxic organic solvents. ias.ac.in

Solvent-free synthesis: A highly efficient and environmentally friendly approach involves reacting aniline with acetic anhydride without any solvent. researchgate.net This method significantly reduces waste. Metallic copper flakes derived from industrial waste have also been used as a catalyst for the solvent-free synthesis of this compound from nitroarenes. acs.org

Ionic liquids: These have been explored as green catalyst-solvent systems for the acetylation of aniline with acetic acid. nus.edu.sg

Atom Economy and Waste Minimization in this compound Production

The conventional synthesis of this compound using acetic anhydride has a lower atom economy because one molecule of acetic acid is produced as a byproduct for every molecule of this compound formed. ijirset.com In contrast, the synthesis using acetic acid as the acetylating agent has a theoretical 100% atom economy, as water is the only byproduct. ijtsrd.com

Strategies for Waste Minimization:

Solvent-free conditions: Eliminating solvents, as in the reaction of aniline with acetic anhydride, is a prime example of source reduction. researchgate.nettexas.gov

Process optimization: Careful control of reaction conditions such as temperature, pressure, and reaction time helps to minimize the formation of side products and unreacted starting materials. justdial.com

Pre-planning: Designing the production site to manage stormwater runoff and implementing proper waste management for byproducts are crucial steps in minimizing environmental impact. texas.govjustdial.com

Below is a table comparing the atom economy of different synthetic routes to this compound.

Acetylating AgentByproductAtom EconomyReference
Acetic AnhydrideAcetic AcidLower ijirset.com
Acetic AcidWater100% (Theoretical) ijtsrd.com

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.orgijacskros.com

Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature increases. anton-paar.comrsc.org This often results in dramatically reduced reaction times, from hours or days to mere minutes. ajrconline.orgchimia.ch The rapid heating can also suppress the formation of unwanted side products, leading to higher yields and cleaner reactions. ijacskros.comanton-paar.com

Several microwave-assisted methods for this compound synthesis have been developed:

Aniline and zinc dust in acetic acid can be irradiated with microwaves to produce this compound in as little as 5 minutes. ajrconline.org

Solvent-free synthesis of this compound from aniline and acetic acid can be achieved under microwave irradiation, yielding quantitative results in 40-50 minutes without a catalyst. ymerdigital.com

Microwave-assisted acetylation of aniline derivatives has been shown to be significantly faster and higher yielding compared to conventional heating. researchgate.net For example, the synthesis of substituted acetanilides used as intermediates for more complex molecules has been successfully performed under microwave irradiation. jmpas.com

The benefits of MAOS are summarized in the table below.

FeatureBenefitReference
Reaction TimeDrastically reduced (minutes vs. hours) ajrconline.orgchimia.ch
Product YieldOften higher than conventional methods ijacskros.comrsc.org
Product PurityReduced side product formation ijacskros.comanton-paar.com
Energy EfficiencyMore efficient heating method ijacskros.com
Green ChemistryAligns with principles of clean and efficient synthesis ajrconline.orgajrconline.org

Novel Routes for this compound Derivative Synthesis

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for the preparation of this compound and its derivatives. These modern routes focus on enhancing reaction efficiency, improving yields, and often incorporating principles of green chemistry to minimize environmental impact. These methodologies include novel strategies for introducing a wide array of functional groups onto the this compound scaffold and the use of sophisticated acetylating agents and catalytic systems.

Strategies for Functional Group Introduction

The functionalization of the this compound core is crucial for creating a diverse library of derivatives with varied chemical properties and potential applications. Modern synthetic strategies offer precise control over the introduction of specific functional groups at various positions on the aromatic ring and the amide nitrogen.

One key area of development is the direct C-H functionalization of the aniline ring, which circumvents the need for pre-functionalized starting materials. For instance, an efficient method for the ortho-acylation of anilines has been developed using a palladium catalyst with a removable carbamate (B1207046) directing group. nih.gov This reaction utilizes α-oxocarboxylic acids as the acyl source and proceeds with high regioselectivity under mild conditions. nih.gov Similarly, ruthenium(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines with α-oxocarboxylic acids provides another effective route to valuable ortho-acylated aniline products. rsc.org

The classic Friedel-Crafts acylation has also been modernized. A novel approach employs tri(perfluoroalkane sulfonate) compounds of elements from groups 3 to 5 and 13 to 15 as catalysts to acylate anilides, successfully introducing an acyl group to the benzene (B151609) ring to form ketoaniline derivatives in high yields. google.com

Halogenation, a common method for creating reactive intermediates, has also seen greener advancements. For example, the bromination of this compound can be achieved using a combination of potassium bromide and ceric ammonium nitrate (B79036) in an aqueous ethanol (B145695) medium. This method avoids the use of hazardous liquid bromine. sci-hub.st

Furthermore, other functional groups can be introduced through established, yet refined, reactions. The nitration of this compound using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields p-nitro-acetanilide. scribd.com Sulfonylation can be performed by reacting this compound with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride, a versatile intermediate that can be further reacted with compounds like hydrazine (B178648) or para-aminobenzoic acid (PABA) to synthesize new derivatives. rjptonline.org More complex modifications include the multi-step synthesis of this compound, 2-cyano-2-(triphenylphosphoranylidene)-, which introduces both cyano and triphenylphosphoranylidene functionalities. ontosight.ai

A two-step process has also been described for creating tertiary amide derivatives. This involves an initial reaction between an aniline and an aldehyde or ketone to form an imine, which is subsequently reduced to a secondary amine. The final step is the acylation of this secondary amine with acetic anhydride to yield the desired tertiary amide derivative of this compound. iscientific.org

Functional GroupMethodologyReagents/CatalystsKey FindingsReference
Acyl (ortho-position)Palladium-Catalyzed Decarboxylative AcylationPd(OAc)₂, Carbamate directing group, α-oxocarboxylic acidsHigh regioselectivity for ortho-acylation; removable directing group. nih.gov
Acyl (ortho-position)Ruthenium-Catalyzed AcylationRuthenium(II) catalyst, N-(2-pyridyl)-anilines, α-oxocarboxylic acidsGood functional group tolerance and moderate to good yields under mild conditions. rsc.org
Acyl (Friedel-Crafts)Catalytic Friedel-Crafts AcylationTri(perfluoroalkane sulfonate) compoundsEfficient synthesis of ketoaniline derivatives in high reaction yield. google.com
BromoGreen BrominationPotassium bromide, Ceric ammonium nitrate, Aqueous ethanolAvoids hazardous liquid bromine; reaction is fast and occurs in an aqueous medium.
NitroNitrationHNO₃, H₂SO₄Produces p-nitro-acetanilide. scribd.com
Sulfonyl ChlorideSulfonylationChlorosulfonic acidForms p-acetamidobenzenesulfonyl chloride, a key intermediate for further derivatization. rjptonline.org
Tertiary AmideTwo-Step Imine Formation and AcylationAniline, Aldehydes/Ketones, NaBH₄, Acetic anhydrideSynthesis of N,N-disubstituted this compound derivatives. iscientific.org

Utilization of Advanced Acetylating Reagents

While traditional acetylation methods often rely on acetic anhydride or acetyl chloride, these reagents are corrosive and, in the case of acetic anhydride, subject to regulation in some areas. sci-hub.stijtsrd.com Consequently, significant research has focused on developing safer and more efficient acetylating systems, many of which align with the principles of green chemistry.

A prominent green alternative involves the use of glacial acetic acid in the presence of zinc dust. byjus.com The zinc dust acts to prevent the oxidation of aniline during the reaction. This method is effective for producing this compound and its substituted derivatives, avoiding the less atom-economical acetic anhydride. scribd.comijirset.com Furthering the use of environmentally benign catalysts, a system of magnesium sulphate in glacial acetic acid has been shown to be an inexpensive and effective catalyst for the acetylation of primary amines. ijtsrd.com Natural materials are also being employed; specially prepared clay has been used as a low-cost, eco-friendly catalyst for the N-acetylation of anilines with acetic acid, achieving high yields of 80-95%. jocpr.com

Microwave-assisted organic synthesis represents another major advancement. The acylation of aniline with glacial acetic acid can be performed under microwave irradiation without any catalyst, leading to quantitative yields in significantly shorter reaction times compared to conventional heating methods. ymerdigital.com

Novel reagent systems have also been introduced. A method utilizing potassium thioacetate (B1230152) as the acetylating agent, promoted by tert-butyl nitrite, allows for the efficient synthesis of a range of this compound derivatives at room temperature. google.com Another highly efficient process involves a combination of glacial acetic acid and N,N-dimethylacetamide as the acetylation reagent, dicyclohexylcarbodiimide (B1669883) as a dehydrating agent, and sodium amide and/or ammonium chloride as a catalyst, reportedly achieving yields of over 98%. google.com

Acetylating SystemCatalyst/PromoterKey FeaturesReference
Glacial Acetic AcidZinc dustGreen alternative; avoids acetic anhydride; prevents oxidation of aniline. byjus.comijirset.com
Glacial Acetic AcidMagnesium sulphateBenign, eco-friendly, and inexpensive Lewis acid catalyst. ijtsrd.com
Glacial Acetic AcidClayEco-friendly, low-cost, naturally sourced catalyst; provides high yields. jocpr.com
Glacial Acetic AcidMicrowave Irradiation (catalyst-free)Rapid, efficient, and environmentally friendly; high yields in short reaction times. ymerdigital.com
Potassium Thioacetatetert-Butyl nitriteEfficient synthesis at room temperature; good tolerance of substrate functional groups. google.com
Glacial Acetic Acid / N,N-dimethylacetamideDicyclohexylcarbodiimide, Sodium amide / Ammonium chlorideReported yields of over 98%; utilizes a dehydrating agent and catalyst. google.com
α-Oxocarboxylic AcidsPalladium or Ruthenium catalystsServes as the acyl source in advanced C-H acylation reactions. nih.govrsc.org

Reaction Mechanisms and Chemical Transformations of Acetanilide

Electrophilic Aromatic Substitution Pathways

The acetamido group (-NHCOCH₃) in acetanilide (B955) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. vaia.comukessays.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. However, the activating effect is less pronounced than that of an amino group (-NH₂) because the lone pair also participates in resonance with the adjacent carbonyl group. vaia.com

Nitration: The nitration of this compound is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. ukessays.com The benzene ring of this compound then attacks the nitronium ion. ukessays.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wvu.edu The subsequent loss of a proton from the ring restores aromaticity, yielding the nitrothis compound product. Studies have shown that this compound is nitrated as the free base and not as the protonated cation. rsc.org

The reaction yields a mixture of ortho- and para-nitrothis compound. The para isomer is generally the major product due to steric hindrance at the ortho position from the bulky acetamido group. ukessays.com The ratio of ortho to para isomers can be influenced by the reaction conditions, such as the acidity of the medium. rsc.org A decrease in acidity leads to a notable increase in the ortho:para ratio, which is attributed to reduced hydrogen bonding. rsc.org

Halogenation: The halogenation of this compound, such as bromination, also proceeds via an electrophilic aromatic substitution mechanism. When this compound reacts with bromine in a suitable solvent like acetic acid, it primarily forms p-bromothis compound. Similar to nitration, the acetamido group directs the incoming electrophile to the ortho and para positions.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is predominantly governed by the directing effect of the acetamido group. As an ortho-, para-director, it strongly favors substitution at these positions over the meta position. wvu.edu This selectivity can be understood by examining the stability of the carbocation intermediates formed during the reaction. For both ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the acetamido group, providing significant stabilization. In contrast, the intermediate for meta attack lacks this stabilizing resonance structure.

In cases of substituted acetanilides, the regioselectivity is influenced by the electronic and steric effects of both the acetamido group and the other substituent on the ring. For instance, in the chlorination of meta-substituted acetanilides, steric effects dominate, leading to the formation of the less hindered ortho-chlorinated product. acs.org

Mechanistic Investigations of Nitration and Halogenation

Hydrolytic Cleavage Mechanisms

This compound can undergo hydrolysis to yield aniline (B41778) and acetic acid. patsnap.com This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of this compound involves the protonation of the carbonyl oxygen of the amide group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, with the departure of aniline as the leaving group, to form acetic acid. The aniline is subsequently protonated in the acidic medium to form the anilinium ion. Studies have shown that in highly concentrated sulfuric acid (above 80% w/w), this compound undergoes sulfonation rather than hydrolysis. rsc.org

The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. Detailed kinetic studies have been performed to elucidate the precise mechanism and the role of the acid catalyst. acs.org

In the presence of a strong base, such as hydroxide (B78521) ion, the hydrolysis of this compound proceeds through a different mechanism. The hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the acetamido group. This leads to the formation of a tetrahedral intermediate. The intermediate then breaks down, with the ejection of the aniline anion, which is a poor leaving group. To facilitate this, a proton is transferred from a water molecule to the nitrogen atom as the C-N bond cleaves, resulting in the formation of aniline and the acetate (B1210297) ion.

Kinetic studies of the alkaline hydrolysis of a series of this compound derivatives have been conducted to understand the influence of substituents on the reaction rate. researchgate.net These studies have shown that the reaction follows second-order kinetics. researchgate.net Further investigations have provided kinetic evidence for the existence of more than one intermediate in the hydrogen carbonate ion-catalyzed alkaline hydrolysis of this compound. nih.gov

Acid-Catalyzed Hydrolysis Investigations

C-H Activation and Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis. For this compound, C-H activation reactions offer a direct route to introduce various functional groups at the ortho position of the ring, guided by the directing ability of the acetamido group.

Palladium-catalyzed reactions are prominent in this area. For instance, the ortho-acylation of acetanilides with aldehydes can be achieved using a palladium catalyst, such as Pd(OCOCF₃)₂, in the presence of an oxidant like tert-butyl hydroperoxide. The proposed mechanism involves the formation of a palladacycle intermediate through an amide-directed C-H activation step. beilstein-journals.org

Similarly, a highly regioselective ortho-halogenation (chlorination, bromination, and iodination) of acetanilides has been developed using a Pd(OAc)₂/Cu(OAc)₂ catalytic system with a copper(II) halide as the halogen source. acs.orgnih.gov Mechanistic studies suggest that a palladacycle is an active species in this catalytic cycle. acs.org

Furthermore, tandem C-H and N-H activation of acetanilides with aryl boronic acids, catalyzed by a palladium(II) pincer complex, provides a one-pot synthesis of functionalized carbazoles in an aqueous medium. rsc.org

The following table summarizes the key reaction types and their general mechanisms for this compound:

Reaction TypeReagentsKey IntermediateMajor Product(s)
Nitration HNO₃, H₂SO₄Arenium ion (sigma complex)p-Nitrothis compound, o-Nitrothis compound
Halogenation Br₂, Acetic AcidArenium ion (sigma complex)p-Bromothis compound
Acid-Catalyzed Hydrolysis H₃O⁺Protonated amide, Tetrahedral intermediateAniline, Acetic Acid
Base-Catalyzed Hydrolysis OH⁻Tetrahedral intermediateAniline, Acetate
Ortho-Acylation RCHO, Pd(II) catalystPalladacycleo-Acylthis compound
Ortho-Halogenation CuX₂, Pd(II) catalystPalladacycleo-Halothis compound

Palladium(II)-Catalyzed Ortho-Carboxylation Studies with Carbon Monoxide

Derivatization via Amide Nitrogen Modification

The nitrogen atom of the amide group in this compound can also be a site for chemical modification, leading to the formation of N-substituted derivatives.

Tertiary amide derivatives of this compound can be synthesized through a two-step process that begins with the formation of secondary amines. iscientific.org This process typically involves the reaction of aniline with aldehydes or ketones to form imines, which are then reduced to secondary amines using a reducing agent like sodium borohydride (B1222165) (NaBH₄). iscientific.org

These secondary amine intermediates can then be acylated to form tertiary amides. iscientific.org The acylation is commonly carried out using an acylating agent such as acetic anhydride (B1165640) in a suitable solvent like acetic acid. iscientific.org This reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acylating agent. orgoreview.com

The acylation of the secondary amine intermediates directly leads to the formation of tertiary amide structures. iscientific.org In these structures, the nitrogen atom is bonded to three carbon atoms: one from the phenyl ring, one from the acetyl group, and one from the group introduced via the initial aldehyde or ketone.

The synthesis of these tertiary amides from aniline and various carbonyl compounds has been reported with good yields. iscientific.org The resulting products can be solids or oily liquids, and their structures are typically confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). iscientific.org

Table 2: Synthesis of Tertiary Amide Derivatives of this compound

StepReactantsReagents/ConditionsProduct
1. Imine Formation Aniline, Aldehydes/KetonesEthanol (B145695), 110 °CImines
2. Reduction IminesNaBH₄, 0 °CSecondary Amines
3. Acylation Secondary Amines, Acetic AnhydrideAcetic Acid, 80 °CTertiary Amides

Spectroscopic and Diffraction Analysis of Acetanilide Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular vibrations and structural arrangement of acetanilide (B955).

FTIR spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The FTIR spectrum of this compound is characterized by several distinct absorption bands that correspond to specific vibrational modes within the molecule. researchgate.net The analysis of these bands, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational frequencies. researchgate.netresearchgate.net

Key vibrational modes observed in the FTIR spectrum of this compound include the N-H stretching, C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II and III bands), and various vibrations of the aromatic ring. The N-H stretching vibration typically appears as a strong band in the region of 3300-3100 cm⁻¹. The Amide I band, primarily due to the C=O stretching vibration, is a prominent feature and is observed around 1666 cm⁻¹. aip.org At lower temperatures, this single peak can split into two, an anomaly that has been the subject of extensive research. aip.org

The Amide II and Amide III bands are mixed vibrations. The Amide II band, appearing around 1549 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. ias.ac.in The Amide III band is also a result of coupled N-H bending and C-N stretching modes. ias.ac.in Deuteration of the amide proton leads to a significant shift in the Amide II band, confirming the contribution of the N-H bending vibration to this band. aip.org

The aromatic part of the molecule gives rise to C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C-C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. ias.ac.in In-plane and out-of-plane C-H bending vibrations are also identifiable. researchgate.net

Table 1: Characteristic FTIR Peaks of this compound

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch ~3300-3100
C-H Stretch (Aromatic) >3000
C=O Stretch (Amide I) ~1666
C=C Stretch (Aromatic) ~1600-1450
N-H Bend / C-N Stretch (Amide II) ~1549

Note: The exact positions of the peaks can vary slightly depending on the sample state (solid or solution) and experimental conditions.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of this compound's molecular vibrations. researchgate.net The Raman spectrum of this compound has been recorded in the solid phase and in solution, with key bands assigned to specific vibrational modes. researchgate.netias.ac.in

The amide I mode, which is the N-C=O stretching vibration, is also prominent in the Raman spectrum. nii.ac.jp Studies have shown that the Raman shifts of lattice modes in crystalline this compound increase with increasing pressure, indicating a stiffening of the hydrogen bonds. nii.ac.jp The Raman spectrum is also sensitive to the planarity of the -CONH- group. ias.ac.in

Like in FTIR, the aromatic ring vibrations are clearly visible in the Raman spectrum. The C-C stretching modes of the phenyl group are observable, as are the C-H stretching and bending vibrations. nii.ac.jp Low-frequency internal modes have also been identified in the Raman spectrum of this compound. researchgate.net

Table 2: Selected Raman Shifts for this compound

Vibrational Mode Raman Shift (cm⁻¹)
N-C=O Stretch (Amide I) ~1650
C-C Stretch (Aromatic) Multiple bands in the 1600-1000 region

Note: Raman shifts can be influenced by factors such as pressure and temperature. nii.ac.jp

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. chegg.com In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the methyl protons, the amide proton, and the aromatic protons. news-medical.net

The methyl (CH₃) protons usually appear as a sharp singlet around δ 2.1 ppm. news-medical.net The amide (NH) proton gives a broad singlet, typically in the range of δ 9-10 ppm, due to quadrupole broadening and chemical exchange. news-medical.net The protons on the phenyl ring give rise to a more complex pattern in the aromatic region, generally between δ 7.0 and 7.6 ppm. researchgate.net

The aromatic signals can be further resolved to distinguish between the ortho, meta, and para protons relative to the acetamido group. The ortho protons are typically found at a different chemical shift than the meta and para protons due to the electronic effects of the substituent. uni-tuebingen.de

Table 3: Typical ¹H NMR Chemical Shifts for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methyl (CH₃) ~2.1 Singlet
Aromatic (C₆H₅) ~7.0-7.6 Multiplet

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used. news-medical.net

¹³C NMR spectroscopy is used to characterize the carbon framework of this compound. researchgate.net In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single peak, providing a direct count of the non-equivalent carbons. uni-tuebingen.de

The spectrum shows distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the phenyl ring. uni-tuebingen.de The methyl carbon (CH₃) appears at the upfield end of the spectrum, typically around δ 24.1 ppm. uni-tuebingen.de The carbonyl carbon (C=O) is significantly deshielded and appears downfield at approximately δ 169.5 ppm. uni-tuebingen.de

The aromatic carbons show a range of chemical shifts. The ipso-carbon (the carbon directly attached to the nitrogen) is found around δ 138.2 ppm. The ortho, meta, and para carbons are also distinguishable, with typical shifts around δ 120.4 ppm, δ 128.7 ppm, and δ 124.1 ppm, respectively. uni-tuebingen.de The differences in their chemical shifts are due to the electronic influence of the acetamido group on the aromatic ring. chemicalforums.com

Table 4: ¹³C NMR Chemical Shifts for this compound

Carbon Environment Chemical Shift (δ, ppm)
Methyl (CH₃) ~24.1
ortho-C ~120.4
para-C ~124.1
meta-C ~128.7
ipso-C ~138.2

Source: uni-tuebingen.de

Proton (1H) NMR for Chemical Environment Analysis

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. iscientific.org Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are employed for the analysis of this compound and its derivatives. nih.govsigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound (135.17 g/mol ). spectrabase.com Fragmentation patterns in the mass spectrum can provide further structural information. For instance, the fragmentation of the this compound molecule can lead to the formation of characteristic fragment ions, which can be used to confirm the structure. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass and elemental formula of the compound with high accuracy. researchgate.net

Electronic Spectroscopy and Molecular Orbital Studies

Ultraviolet-Visible (UV-Vis) Absorption Properties

The ultraviolet (UV) absorption spectrum of this compound is characterized by distinct bands that arise from electronic transitions within the molecule. Molecular orbital calculations have been employed to interpret these transitions. The electronic properties are largely influenced by the interaction of the phenyl and acetyl groups through the nitrogen atom. aip.org Key electronic effects include a reduction in the tendency of the nitrogen atom's nonbonding electrons to migrate into the benzene (B151609) ring and an extension of the conjugated system. aip.org

Theoretical calculations, such as the Pariser-Parr-Pople (PPP) method and all-valence-electrons molecular orbital CNDO CI method, have been used to calculate excitation energies, oscillator strengths, and charge distributions, which align well with observed UV spectra. aip.orgtandfonline.com The directions of the transition moments for the absorption bands have also been determined experimentally using polarized ultraviolet radiation. aip.org

The UV-visible spectrum of this compound in water can be influenced by the presence of surfactants. Studies have shown that the addition of surfactants can cause both bathochromic (red) and hyperchromic (increased absorption) shifts in the lower energy absorption band. researchgate.net This indicates that the this compound molecule binds to the surfactant micelles, likely within the hydrophobic core. researchgate.net

A theoretical study on trans-acetanilide in an aqueous environment using time-dependent density functional theory (TDDFT) investigated the dynamics of hydrogen bonding in excited states. tandfonline.com The study found that the strengthening or weakening of intermolecular hydrogen bonds (C=O···H–O and N–H···O–H) in the excited states can lead to redshifts or blueshifts in the electronic spectra, respectively. tandfonline.comworldscientific.com

Photoelectron Spectroscopy Applications

Photoelectron spectroscopy provides valuable information about the electronic structure and molecular orbitals of this compound. Two-color Resonance Enhanced Multiphoton Ionization (REMPI) and Zero Kinetic Energy (ZEKE) photoelectron spectroscopy have been utilized to study trans-acetanilide and its complexes. sigmaaldrich.comrsc.org

These studies have revealed detailed information about the internal rotation of the terminal methyl group. rsc.org The rotational barrier of the methyl group was found to be significantly higher in the cation (D₀ state) than in the S₁ excited state, suggesting substantial changes in the electronic structure of the side chain upon ionization. rsc.org This is consistent with the delocalization of excess charge from the aromatic chromophore. rsc.org

Investigations of the trans-acetanilide·Ar van der Waals complex using REMPI and ZEKE spectroscopy showed that the argon atom has little influence on the methyl rotor, as the rotor features in the spectra appeared with unperturbed frequencies and intensities compared to the this compound monomer. rsc.orgrsc.org The ionization energy of the complex was red-shifted compared to the monomer, indicating stronger binding of the argon atom in the cationic state due to ion-induced dipole interactions. rsc.org

X-ray Crystallography and Solid-State Characterization

X-ray crystallography has been a pivotal technique for elucidating the three-dimensional structure of this compound and its derivatives in the solid state. These studies provide precise information on crystal structure, molecular packing, and intermolecular interactions.

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of this compound was first determined by Brown and Corbridge. They found that it crystallizes in the orthorhombic space group Pbca. iucr.orgresearchgate.net The unit cell parameters were reported as a = 19.640 Å, b = 9.483 Å, and c = 7.979 Å, with eight molecules per unit cell. iucr.org In the crystalline state, the this compound molecule is not perfectly planar; the aniline (B41778) portion and the acetyl group lie in two separate planes inclined to each other at an angle of 37° 54'. iucr.org

Derivatives of this compound can crystallize in different systems. For instance, 3-nitrothis compound crystallizes in the monoclinic system with the space group P2₁. asianpubs.org The crystal structure of this compound tetrachloromercurate(II), an inorganic-organic hybrid, was found to be in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 13.111 Å, b = 11.311 Å, and c = 16.511 Å. researchgate.net The structures of five hemi-protonated salt forms of this compound have also been elucidated, all featuring centrosymmetric dimeric units. iucr.orgnih.goviucr.org

Crystal Data for this compound and its Derivatives
CompoundCrystal SystemSpace GroupUnit Cell ParametersMolecules per Unit Cell (Z)
This compoundOrthorhombicPbcaa = 19.640 Å, b = 9.483 Å, c = 7.979 Å8
p-Bromothis compoundOrthorhombicPna2₁a = 9.70 Å, b = 13.00 Å, c = 6.67 Å4
3-Nitrothis compoundMonoclinicP2₁a = 9.767 Å, b = 13.298 Å, c = 13.272 Å, β = 102.991°Not specified
This compound tetrachloromercurate(II)OrthorhombicP2₁2₁2₁a = 13.111 Å, b = 11.311 Å, c = 16.511 ÅNot specified
C.I. Pigment Yellow 1 (an aceto-acetanilide derivative)MonoclinicP2₁/ca = 7.587 Å, b = 20.362 Å, c = 12.033 Å, β = 120.68°4

Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

The crystal packing of this compound is primarily governed by intermolecular hydrogen bonds. brainly.com Specifically, molecules are linked into chains by N-H···O hydrogen bonds with a length of 2.969 Å. iucr.org These hydrogen-bonded chains are a dominant feature in the crystal structure. aps.orgresearchgate.net The amide group is a key facilitator of these interactions. acs.org

In addition to hydrogen bonding, van der Waals forces also play a significant role in the molecular packing. capes.gov.br In the case of acetaminophen (B1664979) (4-hydroxythis compound), the crystal structure consists of stacked 2D layers held together by van der Waals and Coulombic interactions, with strong intermolecular hydrogen bonds within each layer. kinampark.com

A study of monosubstituted acetanilides identified two predominant amide-amide hydrogen bond geometries and a frequent molecular stack, particularly in the para-acetanilide subgroup. acs.orgresearchgate.net It was noted that the amide functional group has a more substantial effect on the chain geometry and resulting crystal packing than the phenyl substituent. acs.orgresearchgate.netresearchgate.net In some derivatives, such as C.I. Pigment Yellow 1, molecules are packed in layers and columns, held together by van der Waals forces, with intramolecular hydrogen bonds maintaining molecular planarity. capes.gov.br

Polymorphism and Isostructurality Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for this compound and its derivatives. nus.edu.sgumsl.edu For example, the ortho-chloro derivative of this compound is known to crystallize in both orthorhombic and monoclinic forms. acs.org Some derivatives of this compound also exhibit different polymorphs, such as α and β forms, which have distinct physical properties and stabilities. nus.edu.sggoogle.com

Single Crystal Growth Methodologies for this compound Analogs

The cultivation of high-quality single crystals is a critical prerequisite for the definitive structural elucidation and characterization of materials, particularly through X-ray diffraction analysis. univ-rennes1.fr For this compound and its analogs, which are of significant interest for their potential applications in fields like nonlinear optics (NLO), various methodologies have been developed to obtain crystals suitable for detailed study. scirp.org These techniques can be broadly categorized into solution-based and melt-based methods, with the choice of method depending on the specific properties of the this compound derivative, such as its solubility and thermal stability.

Solution-Based Growth Techniques

Solution-based methods are the most common for organic compounds and rely on achieving a state of supersaturation to induce crystallization. mit.edu This can be accomplished through several techniques, including slow evaporation of the solvent, slow cooling of a saturated solution, and solvent/vapor diffusion.

Slow Evaporation Method The slow evaporation technique is a straightforward and widely used method for growing single crystals of compounds that are stable at room temperature. chemistryviews.org It involves dissolving the solute in a suitable solvent to create a saturated or near-saturated solution, which is then left undisturbed, allowing the solvent to evaporate slowly. chemistryviews.orgresearchgate.net This gradual increase in concentration leads to supersaturation and the subsequent formation of well-defined crystals. mit.edu

Several this compound analogs have been successfully crystallized using this method.

m-Nitrothis compound (mNAa): Single crystals of mNAa, an organic NLO material, have been successfully grown from a methanol (B129727) solution at a constant temperature of 40°C. scirp.orgresearchgate.netresearchgate.netscirp.org

4-bromo 2-nitroaniline: This compound, synthesized from a 4-bromo this compound precursor, was crystallized from an ethanol (B145695) solution via slow evaporation. ripublication.com

p-Hydroxythis compound (PHA): Good quality crystals of PHA were grown from aqueous ethanol solutions using the slow evaporation technique. researchgate.net

Acetothis compound: Crystals of this derivative have also been grown using the slow evaporation technique, yielding crystals with very good second-harmonic generation (SHG) efficiency. researchgate.net

The rate of evaporation is a crucial parameter that can be controlled by covering the crystallization vessel, for instance, with perforated foil, to achieve the slow growth necessary for high-quality, large crystals. chemistryviews.org

Slow Cooling Method This technique leverages the dependence of solubility on temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the solution to become supersaturated, initiating crystal growth. mit.edu This method is particularly useful for compounds that exhibit a significant change in solubility with temperature. An inorganic-organic hybrid material, This compound tetrachloromercurate(II) , was crystallized by a solution growth method employing a slow cooling apparatus. researchgate.net

Solvent and Vapor Diffusion Vapor diffusion is considered one of the best methods for crystallizing small quantities of a substance. unifr.ch In this technique, a solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. univ-rennes1.frunifr.ch The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and leading to crystallization. rsc.org A related method is liquid-liquid or solvent diffusion, where the anti-solvent is carefully layered on top of the compound's solution. hw.ac.ukufl.edu These methods are advantageous as they allow for very slow and controlled changes in solvent composition, often yielding high-quality crystals. hw.ac.uk

Melt-Based Growth Techniques

Melt-based techniques are suitable for thermally stable compounds that can be melted without decomposition. These methods can produce large, bulk single crystals.

Bridgman-Stockbarger Method The Bridgman-Stockbarger technique is a prominent melt growth method based on directional solidification. website-files.com In this process, the purified material is placed in a crucible (often with a seed crystal at the bottom), melted in a high-temperature furnace, and then slowly moved through a temperature gradient into a cooler zone. website-files.comscience.gov This controlled cooling from the melt facilitates the growth of a large single crystal.

This technique has been successfully applied to grow bulk single crystals of 3-nitrothis compound , a promising organic NLO material. science.govresearchgate.netresearchgate.net The process requires careful control over the temperature gradient and the translation rate of the crucible to ensure high crystalline quality. website-files.com

Research Findings on Crystal Growth of this compound Analogs

The table below summarizes the methodologies employed for growing single crystals of various this compound analogs as reported in the literature.

This compound AnalogGrowth MethodSolvent / ConditionsReference
m-Nitrothis compound (mNAa)Slow EvaporationMethanol, at 40°C scirp.org, researchgate.net, scirp.org
3-Nitrothis compoundBridgman-StockbargerMelt Growth researchgate.net, science.gov, researchgate.net
4-bromo 2-nitroanilineSlow EvaporationEthanol ripublication.com
p-Hydroxythis compound (PHA)Slow EvaporationAqueous Ethanol researchgate.net
Acetothis compoundSlow EvaporationNot specified researchgate.net
This compound tetrachloromercurate(II)Slow CoolingNot specified researchgate.net

Theoretical and Computational Chemistry of Acetanilide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of acetanilide (B955) at the molecular level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Ab Initio and Density Functional Theory (DFT) Studies

A variety of computational methods, including both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), have been utilized to study this compound. researchgate.netresearchgate.net DFT methods, particularly with the B3LYP functional combined with basis sets like 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p), have been widely applied to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.govresearchgate.net

These calculations have shown good agreement with experimental data, particularly for geometric parameters like bond lengths and angles. researchgate.netbanglajol.info For instance, studies comparing calculated values with X-ray diffraction data have found a high degree of correlation. researchgate.net It has been noted that while bond lengths and angles are well-reproduced, the dihedral angle representing the twist between the phenyl ring and the amide group can show deviations, suggesting that crystal packing forces influence the conformation in the solid state. usna.edu

Theoretical studies have also explored the electronic transitions in this compound. Molecular orbital calculations have been used to explain the features of its ultraviolet absorption spectrum, attributing changes from aniline (B41778) to this compound to a decrease in the delocalization of nitrogen's non-bonding electrons into the benzene (B151609) ring and an extension of conjugation. aip.org Time-dependent DFT (TDDFT) has been employed to investigate hydrogen-bonding dynamics in the excited states of trans-acetanilide in solvents like methanol (B129727). worldscientific.com

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for this compound
BondExperimental (X-ray) researchgate.netCalculated (B3LYP/6-311G(d,p)) researchgate.netCalculated (HF/6-311G(d,p)) researchgate.net
C=O1.2321.2161.192
N-H0.9601.0090.993

This table presents a comparison of experimentally determined bond lengths with those calculated using different theoretical methods, illustrating the accuracy of computational approaches.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactivity of this compound. researchgate.netajchem-a.com It provides a visual representation of the charge distribution around the molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack. uni-muenchen.de The MESP is mapped onto the molecular surface, with different colors representing different potential values; typically, red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). researchgate.net

For this compound, MESP analysis reveals that the most negative potential is located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. researchgate.netajchem-a.com The region around the N-H group, conversely, shows a positive potential. researchgate.net This information is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.netajchem-a.com

Mulliken charge distribution analysis further quantifies the partial charges on each atom, providing a more detailed picture of the electron distribution predicted by computational methods. researchgate.netresearchgate.net NBO (Natural Bond Orbital) analysis is another powerful technique used to study charge delocalization and hyperconjugative interactions within the molecule, such as the interaction between the nitrogen lone pair and the phenyl ring, as well as the carbonyl group. researchgate.netnih.gov

Table 2: Calculated Mulliken Atomic Charges for this compound using B3LYP/6-31G(d)
AtomCharge (a.u.)
O(carbonyl)-0.55
N(amide)-0.73
C(carbonyl)+0.70

This table shows representative calculated partial charges on key atoms of the this compound molecule, highlighting the electronegativity differences and charge distribution.

Global Reactivity Descriptors: Chemical Hardness, Softness, Electrophilicity Index

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. researchgate.netderpharmachemica.com These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. ijrti.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. derpharmachemica.comijrti.org

Table 3: Calculated Global Reactivity Descriptors for this compound (B3LYP/6-31G(d))
DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-0.2
Energy Gap (ΔE)6.3
Chemical Hardness (η)3.15
Electrophilicity Index (ω)1.48

This table summarizes key global reactivity descriptors for this compound, providing a quantitative basis for assessing its chemical reactivity and stability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly the rotation around the C-N amide bond and the phenyl-N bond, is a key aspect of its chemistry.

Torsional Barriers and Rotational Isomers

This compound can exist as two primary rotational isomers (conformers) due to the restricted rotation around the C-N amide bond: trans and cis. bas.bg In the trans isomer, the phenyl group and the methyl group are on opposite sides of the C-N bond, while in the cis isomer, they are on the same side. bas.bg

Computational studies consistently predict that the trans conformer is significantly more stable than the cis conformer. bas.bgcore.ac.uk The energy barrier for rotation around the amide bond is substantial, typically in the range of 15-20 kcal/mol, which restricts free rotation at room temperature. core.ac.uk Experimental studies using resonant two-photon ionization in a supersonic jet expansion have found that this compound exists exclusively as the planar trans isomer in the gas phase. core.ac.uk

Another important conformational feature is the torsion of the phenyl ring relative to the plane of the amide group. While the isolated trans isomer is predicted to be planar, intermolecular forces, such as hydrogen bonding in the crystal lattice, can induce a twist. researchgate.netusna.edu Some studies have suggested the existence of a non-planar conformation where the phenyl ring is tilted out of the amide plane. researchgate.net

Influence of Substituents on Molecular Geometry

The introduction of substituents on the phenyl ring can significantly influence the molecular geometry and electronic properties of this compound. Computational studies have systematically investigated these effects. usna.edu

Electron-withdrawing substituents on the phenyl ring have been shown to affect the bond lengths within the amide linkage. usna.edu For example, a more electron-withdrawing para-substituent leads to a decrease in the C(phenyl)-N bond length, an increase in the N-C(carbonyl) bond length, and a decrease in the C=O bond length. usna.edu These changes are attributed to the substituent's effect on the delocalization of the nitrogen lone pair into the phenyl ring. The conformational stability and the rotational barrier around the amide C-N bond are also influenced by the electronic nature of these substituents. acs.org Studies have found a linear correlation between the calculated rotational barriers and the frequency shifts of the C=O stretching mode in the infrared spectra for a series of p-substituted acetanilides. acs.org

Quantum chemical calculations have also been performed on halogenated derivatives, such as fluoro-, difluoro-, and trifluorothis compound, to determine their optimized geometries and electronic structures. fluorine1.ru

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are extensively used to simulate the vibrational spectra of this compound. researchgate.networldscientific.com These simulations provide a theoretical basis for interpreting experimental infrared (IR) spectra. Methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to calculate the harmonic vibrational wavenumbers. researchgate.networldscientific.com

The calculated spectra are often compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to validate the computational model. worldscientific.com The potential energy distribution (PED) analysis is also used to make reliable vibrational assignments for the observed bands. worldscientific.com Such studies have shown good agreement between theoretical and experimental vibrational characteristics. bas.bg For instance, the carbonyl (C=O) stretching frequency and the amide-III band predictions align well with experimental data. bas.bg

Simulations have also been crucial in understanding the structural implications on the spectra. For example, calculations predict that the trans configuration of this compound is more stable than the cis configuration. researchgate.networldscientific.com Furthermore, the effect of dispersion corrections to DFT methods on the calculated equilibrium structure and vibrational spectra has been investigated to improve accuracy. researchgate.networldscientific.com Advances in computational chemistry continue to enhance the ability to predict and interpret IR spectra with greater precision.

Below is a table showcasing a comparison of selected experimental and computationally predicted vibrational frequencies for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch~3300-3500 3622 bas.bg
C=O Stretch (Amide I)~1650-1700 1524 (scaled) bas.bg
C-N Stretch / N-H Bend (Amide II)Not specifiedNot specified
C-N Stretch (Amide III)1317 bas.bg1321 bas.bg

Table created with data from referenced articles.

Theoretical calculations have also been applied to predict the electronic structure and spectra of this compound. tandfonline.com Methods such as the all-valence-electrons molecular orbital CNDO/CI method and time-dependent density functional theory (TD-DFT) have been utilized for these predictions. tandfonline.comtandfonline.com These computational studies aim to understand the electronic transitions observed in the ultraviolet (UV) spectrum of this compound.

Ab initio calculations, such as CASSCF/cc-pVDZ, have been used to assign the vibrationally resolved resonantly enhanced multiphoton ionization (REMPI) and zero-electron-kinetic-energy (ZEKE) spectra. acs.org These studies provide insights into the electronic properties and excited states of the molecule. acs.org Theoretical work has also explored the excited-state hydrogen-bonding dynamics of trans-acetanilide in an aqueous environment, calculating electronic excitation energies and oscillator strengths for this compound and its hydrogen-bonded complexes with water. tandfonline.com These calculations help in understanding how intermolecular interactions, like hydrogen bonding, can cause shifts in the electronic spectra. tandfonline.com

Simulated Vibrational Spectra (IR)

Solvent Effects in Theoretical Reaction Modeling

The influence of solvents on the chemical reactions of this compound has been investigated using theoretical models. ias.ac.inias.ac.in The Polarizable Continuum Model (PCM) is a common approach to incorporate solvent effects in calculations. ias.ac.inias.ac.in This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. ias.ac.in

Supramolecular Interactions and Non-Covalent Bonding

The solid-state structure of this compound is governed by various non-covalent interactions, which dictate the formation of its supramolecular assemblies. researchgate.net These interactions are critical in crystal engineering and understanding the material's properties. iucr.org

Hydrogen bonds are a dominant feature in the crystal structure of this compound. The amide group (-NH-C=O) is a key participant in forming these bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). acs.org In the solid state, this compound molecules form chains through intermolecular N-H···O=C hydrogen bonds. bham.ac.uk

Theoretical studies, including DFT and the Atoms in Molecules (AIM) theory, have been employed to investigate both intermolecular and intramolecular hydrogen bonding. researchgate.netresearchgate.net For instance, in ortho-substituted acetanilides, the nature and strength of intramolecular hydrogen bonds have been computationally explored. researchgate.net The Natural Bond Orbital (NBO) analysis is another tool used to investigate interactions like hyperconjugation and the influence of hydrogen bonding on molecular geometry. researchgate.net Computational studies on this compound-water complexes have shown that intermolecular hydrogen bonds can form between the C=O and N-H groups of this compound and water molecules. tandfonline.com The dynamics and stability of these hydrogen-bonded networks are crucial for understanding the behavior of this compound in different environments. mdpi.com

The interplay between hydrogen bonding and π-stacking interactions directs the formation of specific supramolecular aggregates. bham.ac.uk Computational studies help to quantify the energetics of these non-covalent interactions. researchgate.net The analysis of crystal structures reveals that the amide functional group often has a more significant effect on the chain geometry and crystal packing than the phenyl substituent. acs.org The presence of these weak interactions, including lone pair-π interactions, is fundamental to the principles of crystal engineering and can influence the physical properties of the solid material. nih.gov

Environmental Fate and Degradation Pathways of Acetanilide

Distribution in Environmental Compartments

The distribution of acetanilide (B955) in the environment is governed by its physical and chemical properties, which dictate its partitioning between air, water, and soil.

Air-Water-Soil Partitioning Studies

This compound's partitioning behavior indicates a strong preference for the aqueous phase. An EQC (Equilibrium Criterion) model of fugacity at Level I predicts that approximately 98.6% of released this compound will be distributed in water. eaht.org This is consistent with its water solubility of 4 g/L at 20°C and a log Pow of 1.16 at 23°C. oecd.org

The Henry's Law constant, a measure of a chemical's tendency to partition between air and water, is estimated to be low for this compound (6.2 x 10⁻⁹ atm-cu m/mole), suggesting it will be essentially nonvolatile from water surfaces. nih.gov Consequently, volatilization from moist soil surfaces is not expected to be a significant process. oecd.org In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its extrapolated vapor pressure of 1.2 x 10⁻³ mm Hg at 25°C. nih.gov

PropertyValueReference
Water Solubility4 g/L at 20°C oecd.org
Log Pow1.16 at 23°C oecd.org
Henry's Law Constant6.2 x 10⁻⁹ atm-cu m/mole nih.gov
Vapor Pressure1.2 x 10⁻³ mm Hg at 25°C nih.gov

Sorption and Mobility in Soil and Sediment

The interaction of this compound with soil and sediment is a key factor influencing its mobility and bioavailability. Sorption, the process by which a chemical binds to soil particles, is largely influenced by the organic matter and clay content of the soil. irost.ireiu.edu

Studies have shown that this compound herbicides, a class of compounds to which this compound belongs, exhibit increased adsorption in soils with higher organic matter content. usda.gov For this compound itself, its movement is generally reduced in soils with higher organic matter and/or clay content, with organic matter being more effective in this regard. eiu.edu In soils with low organic matter and clay content, such as sandy loam, this compound has been observed to leach more readily. eiu.edu

The organic carbon-water (B12546825) partition coefficient (Koc) is a useful parameter for predicting the extent of sorption. claire.co.uk While specific Koc values for this compound are not extensively reported in the provided context, the general principles of organic chemical sorption suggest that its relatively low log Pow of 1.16 would imply moderate to low sorption to organic carbon in soil and sediment. oecd.org This is supported by findings that some this compound herbicides are considered to have a greater potential to leach into groundwater. researchgate.net

The mobility of this compound in soil can be classified based on its retardation factor (RF), which is influenced by sorption. Herbicides with lower sorption coefficients are predicted to be more mobile and susceptible to leaching. Given this compound's properties, it is expected to be sufficiently mobile in soils with low organic carbon and clay content, which could lead to potential groundwater contamination. tci-thaijo.org

Abiotic Transformation Processes

This compound can undergo transformation in the environment through non-biological processes, primarily photodegradation and chemical hydrolysis.

Photodegradation Mechanisms and Products

In the atmosphere, this compound is expected to degrade relatively quickly through reactions with photochemically-produced hydroxyl radicals. oecd.orgnih.gov The estimated half-life for this vapor-phase reaction is approximately 1.3 days to 31 hours. oecd.orgnih.gov

Chemical Hydrolysis Kinetics and Pathways

Chemical hydrolysis is the process by which a compound breaks down due to reaction with water. For this compound, hydrolysis is generally a slow process under typical environmental pH conditions (pH 4-9). oecd.org Studies have shown less than 10% hydrolysis over 5 days at 50°C within this pH range, indicating that it is not a significant environmental removal process in aquatic systems. oecd.org

However, under strongly acidic or basic conditions, this compound can undergo hydrolysis to form aniline (B41778) and acetic acid. patsnap.com The acid-catalyzed hydrolysis of this compound has been studied in various acids, and the reaction can be influenced by the type and concentration of the acid. rsc.orgacs.org In highly concentrated sulfuric acid (above 80% w/w), this compound undergoes sulfonation rather than hydrolysis. rsc.org Microwave irradiation has been shown to significantly accelerate the hydrolysis of amides like this compound, reducing reaction times from hours to minutes. cem.com

Factors Influencing Environmental Persistence

The persistence of this compound and its derivatives in the environment is not static but is influenced by a range of physicochemical and biological factors.

Role of pH, Temperature, and Aeration

pH: The pH of the soil and water can significantly impact this compound degradation. For the photocatalytic degradation of o-nitro this compound, the rate of breakdown was observed to increase with a higher pH. asianpubs.org In contrast, studies on the adsorption of this compound on activated carbon showed that at an acidic pH of 1.5, adsorption was irreversible, suggesting a chemical reaction with the carbon surface, while at a neutral pH, it was largely reversible. researchgate.net Hydrolysis of this compound itself is not considered a major degradation pathway in aquatic systems, with less than 10% breaking down over 5 days in solutions with a pH ranging from 4 to 9, even at an elevated temperature of 50°C. oecd.org

Temperature: Temperature plays a crucial role, primarily by affecting the rate of microbial activity. caws.org.nz The degradation of this compound herbicides like alachlor (B1666766) and metolachlor (B1676510) is generally greater at higher temperatures. researchgate.net For instance, the degradation of acetanilides was more significantly affected by an increase in temperature from 15°C to 24°C than by an increase in soil moisture. cambridge.org In one study, increasing the temperature from 25°C to 35°C reduced the half-life of the herbicide terbuthylazine. caws.org.nz The phytotoxicity of this compound herbicides can also be more pronounced at higher temperatures, likely due to increased absorption and translocation within plants. journals.co.za

Aeration: The presence or absence of oxygen (aeration) determines the types of microbial processes that can occur. Reductive dechlorination, for example, can be an initial step in the breakdown of this compound herbicides under anaerobic (low-oxygen) conditions. tandfonline.comnih.gov The transformation products formed under aerobic versus anaerobic conditions can differ in their polarity and, consequently, their tendency to bind to soil particles. tandfonline.comnih.gov

Impact of Soil Characteristics and Microbial Activity

Soil Characteristics: The composition of the soil has a major influence on the fate and persistence of this compound herbicides. The amount of organic matter and clay content are particularly important. eiu.edu Herbicides tend to move less in soils with higher organic matter and/or clay content because these components adsorb the chemicals, making them less available for leaching or microbial degradation. eiu.eduusda.gov Organic matter is often more effective than clay in reducing herbicide movement. eiu.edu Adsorption to soil is a key factor controlling the migration and bioavailability of these herbicides. tandfonline.comnih.gov The persistence of butachlor, for instance, was found to be lowest in alluvial soil, which had favorable conditions for microbial activity, and highest in coastal soil. scirp.org

Advanced Applications in Chemical Sciences

Acetanilide (B955) as an Intermediate in Organic Synthesis

The utility of this compound as a chemical intermediate is a cornerstone of its modern industrial and research applications. justdial.com Its structure, featuring a reactive aromatic ring and a protecting acetamido group, allows for controlled chemical transformations, making it a valuable precursor in several key manufacturing sectors. justdial.comtaylorandfrancis.com

This compound serves as a significant intermediate in the synthesis of dyes and pigments. taylorandfrancis.comchemeurope.com It is a precursor in the production of various azo dyes, which are fundamental to the textile, plastic, and printing industries. justdial.comsanjopin.com The manufacturing process often involves electrophilic aromatic substitution reactions, such as nitration, on the this compound molecule. The presence of the acetamido group (-NHCOCH₃) is crucial as it moderates the reactivity of the aniline (B41778) ring, allowing for more selective substitution, typically at the para-position.

For instance, the nitration of this compound yields p-nitrothis compound, which can then be hydrolyzed to form p-nitroaniline. This resulting compound is a key component in creating disperse dyes. The versatility of this compound in dye production facilitates the creation of a wide spectrum of colors tailored to specific industrial needs. justdial.com Its role as a building block influences the final properties of the dyes, such as their colorfastness and stability. justdial.com

In the rubber industry, this compound is an important intermediate for the synthesis of rubber accelerators. dataintelo.comwikipedia.orgchemdad.com These accelerators are critical components in the vulcanization process, a chemical process that converts natural rubber and other polymers into more durable materials. sanjopin.com By speeding up vulcanization, accelerators enhance the elasticity and durability of rubber products. sanjopin.comdataintelo.com

The application of this compound in this sector contributes to the production of high-performance rubber goods essential for industries like automotive and construction. dataintelo.com While specific pathways from this compound to particular accelerators are proprietary, its function as a foundational chemical intermediate is well-established in the industry. taylorandfrancis.compatsnap.com

The this compound framework serves as a valuable scaffold in organic synthesis for building more complex molecules. ontosight.ai Its structure can be strategically modified to create intricate, multi-functional chemical architectures. mdpi.com This is particularly evident in the synthesis of heterocyclic compounds and other complex organic structures. rjptonline.org

A notable example is the use of this compound in palladium-catalyzed tandem C-H and N-H activation reactions to produce functionalized carbazoles. researchgate.net In this process, the this compound core acts as the foundational structure upon which new rings and functional groups are built, demonstrating its utility in creating molecules with significant three-dimensionality and functional complexity. researchgate.netwhiterose.ac.uk Furthermore, complex derivatives such as "this compound, 4',4''',4''''-(1,3,5-trithiane-2,4,6-triyl)tri-" highlight how the basic this compound unit can be incorporated into larger, novel materials with unique properties. ontosight.ai The predictable reactivity and stability of the this compound scaffold make it a reliable starting point for constructing sophisticated molecular designs. patsnap.com

Role in Rubber Accelerator Production

This compound in Materials Science Research

The application of this compound extends into the realm of materials science, where its physical and chemical properties are harnessed to develop advanced materials for energy storage and electronic applications.

This compound has been identified as a promising organic phase change material (PCM) for thermal energy storage (TES), particularly in the intermediate temperature range. dntb.gov.uaresearchgate.net PCMs store and release large amounts of thermal energy during their melting and solidification processes at a nearly constant temperature.

Research has focused on developing eutectic mixtures to optimize the material's properties. A binary eutectic mixture of this compound and benzoic acid has shown significant potential for passive water heating systems. scite.aiias.ac.in An optimized composition of 30% this compound and 70% benzoic acid (by weight) results in a eutectic PCM with a sharp melting point and high latent heat of fusion. researchgate.netscite.aimendeley.com This eutectic mixture demonstrates excellent thermal stability, with negligible changes in its melting temperature and latent heat of fusion even after 100 heating and cooling cycles. ias.ac.inmendeley.com The use of this this compound-based eutectic system enhances the ability to utilize stored solar energy during off-sunshine hours. scite.aiias.ac.in

Table 1: Thermophysical Properties of this compound-Based Eutectic PCM

PropertyValueReference
Composition30% this compound / 70% Benzoic Acid (wt. %) researchgate.netias.ac.in
Melting Temperature75.56 °C researchgate.netscite.ai
Latent Heat of Fusion193.56 J/g (193.56 kJ/kg) researchgate.netscite.ai
Thermal StabilityNegligible change after 100 thermal cycles ias.ac.inmendeley.com

This compound has been used to create novel inorganic-organic hybrid materials, which combine the distinct properties of both organic and inorganic components at a molecular level. researchgate.net These hybrid materials are of interest for their potential in developing smart materials with enhanced functionalities for applications in electronics and optoelectronics. researchgate.net

A specific example is the synthesis of this compound tetrachloromercurate(II), an inorganic-organic hybrid derivative grown by a solution growth slow cooling method. researchgate.netresearchgate.net Structural analysis revealed that this compound crystallizes in an orthorhombic space group. researchgate.net The combination of the organic this compound with the inorganic component results in a material with potential applications in solar cells and other opto-electronic devices, as indicated by its calculated optical band gap of 3.75 eV. researchgate.net The development of such hybrids provides a pathway to new materials with tailored electronic and photovoltic properties. researchgate.net

Table 2: Properties of this compound Tetrachloromercurate(II) Hybrid Material

PropertyDescription/ValueReference
Material TypeInorganic-Organic Hybrid researchgate.net
Synthesis MethodSolution growth through slow cooling researchgate.net
Crystal SystemOrthorhombic researchgate.net
Optical Band Gap (Eg)3.75 eV researchgate.net
Potential ApplicationsSolar cells, electronic and opto-electronic devices researchgate.net

Stabilization of Cellulose (B213188) Ester Varnishes

This compound serves a crucial role as a stabilizer in cellulose ester varnishes. wikipedia.orgtaylorandfrancis.comchemdad.comechemi.com These varnishes, while valued for their film-forming properties, can be susceptible to degradation over time due to factors like exposure to light and heat. This compound is incorporated into these formulations to inhibit this degradation process, thereby enhancing the stability and longevity of the varnish. wikipedia.orgcmstudioplus.com Its function is to prevent the decomposition that can affect the integrity and appearance of the coating. chemdad.comcmstudioplus.com The reagent-grade quality of this compound ensures a high level of purity, making it a reliable choice for manufacturers in maintaining the quality of their varnish products. cmstudioplus.com

Use in Analytical Chemistry Method Development

This compound is a significant compound in the development and validation of analytical chemistry methods due to its stability and well-characterized properties. wikipedia.orgsigmaaldrich.com It is utilized as a reference material and standard in various analytical techniques, ensuring the accuracy and reliability of experimental results. sigmaaldrich.comsigmaaldrich.com

This compound is widely employed as a standard in various chromatographic and analytical techniques. It is available as a certified reference material (CRM) from institutions such as the National Institute of Standards and Technology (NIST), which provides it as Standard Reference Material (SRM) 141d and SRM 141E. sigmaaldrich.comnist.gov These standards are essential for validating microchemical procedures, particularly for determining the elemental composition (carbon, hydrogen, and nitrogen) of organic substances. sigmaaldrich.comnist.gov

The purity of these standards is rigorously assessed using multiple analytical methods. For instance, the certified purity of SRM 141d was determined by differential scanning calorimetry (DSC), gas chromatography (GC), and direct probe mass spectrometry (DPMS). nist.gov this compound standards are suitable for a range of applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and other calibration requirements. sigmaaldrich.comsigmaaldrich.com It has been specifically used as an internal standard in High-Performance Liquid Chromatography (HPLC) methods, such as in the analysis of caffeine (B1668208) in plasma and saliva, where it helps to ensure the precision of the quantification process. nih.gov

Table 1: this compound as an Analytical Standard

Standard/Reference Issuing Body/Supplier Purity/Grade Certified For/Application Analytical Techniques
SRM 141d NIST 99.92% ± 0.01% Validating microchemical procedures (C, H, N determination) DSC, GC, DPMS
SRM 141E NIST Certified Mass Fraction Validating microchemical procedures (C, H, N determination) NMR, GC-MS
Pharmaceutical Secondary Standard Sigma-Aldrich Certified Reference Material Pharma method development, QC testing, calibration HPLC, GC, Thermal Analysis

This table is generated based on data from sources sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnist.govnih.gov.

This compound has been utilized in the development of specialized electrochemical sensors. A notable application is its use as a modifier in a carbon paste electrode for the sensitive and selective detection of dopamine (B1211576). researchgate.netresearchgate.net In this application, an this compound modified carbon paste electrode (ANMCPE) was fabricated by incorporating this compound into a matrix of graphite (B72142) powder and silicon oil. researchgate.net

The presence of this compound on the electrode surface was found to have a significant promoting effect on the electrochemical oxidation of dopamine, improving the reversibility of the dopamine redox reaction. researchgate.net Researchers investigated various experimental parameters, such as the concentration of this compound, pH of the supporting electrolyte, and scan rate, to optimize the sensor's performance. researchgate.netresearchgate.net Under these optimized conditions, the sensor demonstrated a linear response to dopamine concentrations and achieved a low detection limit. researchgate.net

Table 2: Performance of this compound-Modified Electrode for Dopamine Detection

Parameter Finding
Electrode Composition This compound (5 mg), graphite powder, silicon oil
Analyte Dopamine (DA)
Technique Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)
Effect of this compound Enhanced electrochemical signal and improved reversibility of dopamine redox reaction

This table is generated based on data from the source researchgate.net.

This research demonstrates the potential of using this compound as a key component in chemically modified electrodes, creating sensors with enhanced sensitivity and selectivity for important biological molecules like dopamine. researchgate.netresearchgate.net

Q & A

Q. How can researchers optimize the recrystallization of acetanilide to maximize yield and purity?

Methodological Answer: Recrystallization efficiency depends on solvent selection, cooling rate, and crude this compound solubility. Use water as the solvent due to its temperature-dependent solubility profile: high solubility at 100°C (~5 g/100 mL) and low solubility at 0°C (~0.5 g/100 mL) . Monitor mass recovery (e.g., 75–85% yield) and purity via melting point analysis (literature range: 113–115°C). Impurities lower the observed melting point due to colligative properties; deviations >2°C indicate incomplete purification . Document solvent volume and cooling time to minimize product loss during filtration .

Q. What experimental methods are most reliable for confirming this compound purity in synthetic workflows?

Methodological Answer: Combine melting point analysis (narrow range close to 114°C) with spectroscopic techniques :

  • NMR : Confirm structure via 1H NMR (amide proton at δ 8–10 ppm; aromatic protons at δ 7.2–7.5 ppm) and 13C NMR (carbonyl carbon at δ 168–170 ppm) .
  • IR Spectroscopy : Identify amide C=O stretch (~1660 cm⁻¹) and N-H bend (~1550 cm⁻¹) . Discrepancies in these data suggest residual solvents (e.g., acetic anhydride) or byproducts requiring further purification .

Q. How should researchers design experiments to compare this compound synthesis routes (e.g., aniline acetylation vs. alternative pathways)?

Methodological Answer: Use controlled variables :

  • Catalyst type (e.g., HCl vs. H₂SO₄) and molar ratios (aniline:acetic anhydride = 1:1.2).
  • Reaction temperature (60–100°C) and time (30–60 mins) . Quantify yield, purity, and reaction efficiency (atom economy = 82.4% for aniline route). Compare energy consumption and waste generation to evaluate green chemistry metrics .

Advanced Research Questions

Q. How can contradictions in this compound’s toxicological profile (e.g., low NOAEL vs. metabolite risks) be resolved experimentally?

Methodological Answer: Conduct in vitro/in vivo studies to address:

  • Metabolite Analysis : Quantify acetaminophen formation using HPLC-MS in hepatic microsomes. Compare toxicity thresholds (this compound NOAEL = 7 mg/kg/day in rats vs. acetaminophen hepatotoxicity at 150 mg/kg) .
  • Reprotoxic Effects : Design longitudinal studies tracking testicular cancer incidence in models exposed to this compound vs. its metabolites. Use dose-response curves to establish safety margins (MoS >100 for cosmetic applications) .

Q. What role does this compound’s crystal structure play in studying bio-energy transport mechanisms in protein-like systems?

Methodological Answer: Leverage this compound’s hydrogen-bonded amide-I groups (CONH) to model energy propagation in α-helix proteins. Use:

  • Infrared/Raman Spectroscopy : Detect vibrational modes (e.g., amide-I at 1650 cm⁻¹) to map energy dispersion in hydrogen-bonded chains .
  • X-ray Diffraction : Analyze unit cell parameters (a = 1.964 nm, b = 0.948 nm, c = 0.798 nm) to correlate lattice dynamics with energy transfer efficiency .

Q. What advanced spectroscopic techniques can resolve ambiguities in this compound’s molecular interactions under varying conditions?

Methodological Answer:

  • Solid-State NMR : Probe hydrogen bonding networks in this compound crystals under thermal stress (25–100°C) to assess structural stability .
  • Time-Resolved Fluorescence : Study solvent effects (polar vs. nonpolar) on this compound’s excited-state dynamics. Correlate with solubility data to optimize recrystallization .

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